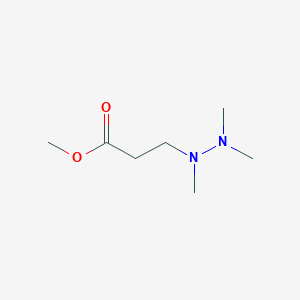
Methyl 3-(1,2,2-trimethylhydrazinyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(1,2,2-trimethylhydrazinyl)propanoate is an organic compound with the molecular formula C7H16N2O2 and a molar mass of 160.21 g/mol . This compound is known for its unique structure, which includes a hydrazine moiety attached to a propanoate ester. It is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of Methyl 3-(1,2,2-trimethylhydrazinyl)propanoate typically involves the reaction of 3-bromopropanoic acid methyl ester with 1,2,2-trimethylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Methyl 3-(1,2,2-trimethylhydrazinyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the hydrazine moiety can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Methyl 3-(1,2,2-trimethylhydrazinyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of hydrazine derivatives and other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmacologically active compounds.
Mecanismo De Acción
The mechanism of action of Methyl 3-(1,2,2-trimethylhydrazinyl)propanoate involves its interaction with specific molecular targets and pathways. The hydrazine moiety is known to interact with enzymes and other proteins, potentially inhibiting their function or altering their activity. This can lead to various biological effects, depending on the specific targets involved. Detailed studies are required to fully elucidate the molecular pathways and targets affected by this compound .
Comparación Con Compuestos Similares
Methyl 3-(1,2,2-trimethylhydrazinyl)propanoate can be compared with other similar compounds, such as:
Methyl 3-(1H-pyrrol-2-yl)propanoate: This compound has a pyrrole ring instead of a hydrazine moiety, leading to different chemical and biological properties.
Methyl 3-(2-hydroxyphenyl)propanoate: The presence of a hydroxyphenyl group in this compound results in distinct reactivity and applications.
The uniqueness of this compound lies in its hydrazine moiety, which imparts specific chemical reactivity and potential biological activities that are not observed in other similar compounds .
Propiedades
Fórmula molecular |
C7H16N2O2 |
|---|---|
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
methyl 3-[dimethylamino(methyl)amino]propanoate |
InChI |
InChI=1S/C7H16N2O2/c1-8(2)9(3)6-5-7(10)11-4/h5-6H2,1-4H3 |
Clave InChI |
FSQFWNSRUBLZAO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N(C)CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


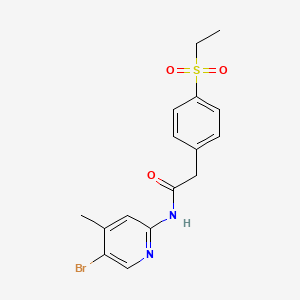
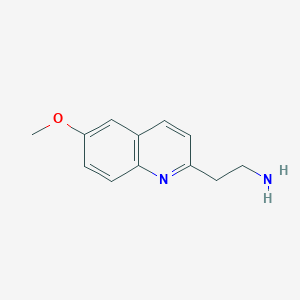
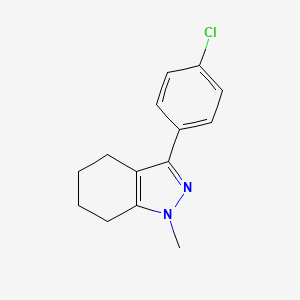



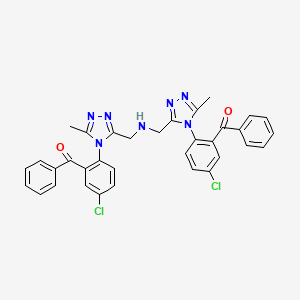
![N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-3-sulfonamide](/img/structure/B13866948.png)



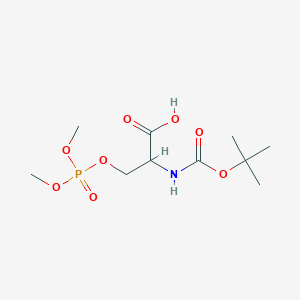
![2-[2-Amino-4-(1,3-dihydroisoindole-2-carbonyl)quinazolin-6-yl]acetamide](/img/structure/B13866986.png)

